4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. Common reagents used in this step include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Introduction of Fluorobenzoyl and Fluoromethylphenyl Groups: The next steps involve the introduction of the fluorobenzoyl and fluoromethylphenyl groups through nucleophilic substitution reactions. Reagents such as fluorobenzoyl chloride and 4-fluoro-3-methylphenylsulfonyl chloride are typically used.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound. This step may require the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzoyl and fluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated solvents like dichloromethane (DCM) or chloroform (CHCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl and fluoromethylphenyl groups may enhance binding affinity and specificity, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-(2-Chlorobenzoyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
- 8-(2-Bromobenzoyl)-4-[(4-bromo-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
Uniqueness
The presence of fluorine atoms in 4-(4-Fluoro-3-methylbenzenesulfonyl)-8-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane imparts unique properties such as increased metabolic stability and enhanced binding affinity, making it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O4S/c1-15-14-16(6-7-18(15)22)30(27,28)25-12-13-29-21(25)8-10-24(11-9-21)20(26)17-4-2-3-5-19(17)23/h2-7,14H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGBYXBLCKMFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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